molecular formula C11H15Cl3N2O B8557812 1-(2,4-Dichloro-5-methoxy-phenyl)-piperazine hydrochloride

1-(2,4-Dichloro-5-methoxy-phenyl)-piperazine hydrochloride

Cat. No. B8557812
M. Wt: 297.6 g/mol
InChI Key: NUAYNFHITWMDMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07449576B1

Procedure details

To a solution of 530 mg (2.0 mmol) of 1-(3-Methoxyphenyl)piperazine dihydrochloride in 7 mL of acetic acid and 4 mL of water at 0° C. was added 700 mg (4.4 mmol) of N-chlorosuccinimide. The reaction was taken out of the ice/water bath after 2 hours, and allowed to stir overnight. After 12 hours, the reaction was concentrated to an oil in vacuo, and the oil was partitioned between ether and water. The phases were separated, the aqueous was basified with 1M NaOH, and was extracted with ethyl acetate. The ethyl acetate phase was washed once each with water and brine, dried over Na2SO4, filtered, and the filtrate was concentrated to an oil in vacuo. The oil was dissolved in a minimum volume of methanol, the solution was acidified with 5M HCl in isopropanol and was diluted with ethyl acetate to effect crystallization. The product was isolated by filtration. 1H NMR (D2O, 400 MHz) 7.38 (s, 1H), 6.72 (s, 1H), 3.78 (s, 3H), 3.32 (m, 4H), 3.19 (m, 4H) ppm.
Quantity
530 mg
Type
reactant
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].[ClH:2].[CH3:3][O:4][C:5]1[CH:6]=[C:7]([N:11]2[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]2)[CH:8]=[CH:9][CH:10]=1.[Cl:17]N1C(=O)CCC1=O>C(O)(=O)C.O>[ClH:17].[Cl:1][C:8]1[CH:9]=[C:10]([Cl:2])[C:5]([O:4][CH3:3])=[CH:6][C:7]=1[N:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1 |f:0.1.2,6.7|

Inputs

Step One
Name
Quantity
530 mg
Type
reactant
Smiles
Cl.Cl.COC=1C=C(C=CC1)N1CCNCC1
Name
Quantity
700 mg
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
4 mL
Type
solvent
Smiles
O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
to stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 12 hours
Duration
12 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated to an oil in vacuo
CUSTOM
Type
CUSTOM
Details
the oil was partitioned between ether and water
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate phase was washed once each with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to an oil in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The oil was dissolved in a minimum volume of methanol
ADDITION
Type
ADDITION
Details
was diluted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
crystallization
CUSTOM
Type
CUSTOM
Details
The product was isolated by filtration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
Cl.ClC1=C(C=C(C(=C1)Cl)OC)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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